molecular formula C8H8Cl2N2 B1602710 3-chloro-1H-indol-7-amine hydrochloride CAS No. 200482-54-8

3-chloro-1H-indol-7-amine hydrochloride

Cat. No.: B1602710
CAS No.: 200482-54-8
M. Wt: 203.07 g/mol
InChI Key: CCDREQPJNRWDNR-UHFFFAOYSA-N
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Description

Contextual Significance within Indole (B1671886) Chemistry and Halogenated Indoles

The indole nucleus is a cornerstone of heterocyclic chemistry, widely distributed in nature and forming the structural core of countless bioactive molecules. Its prevalence in essential compounds like the amino acid tryptophan and the neurotransmitter serotonin (B10506) underscores its fundamental biological importance. In medicinal chemistry, the indole scaffold is recognized as a "privileged structure," a molecular framework capable of binding to a diverse range of biological targets. This versatility has driven the development of numerous indole-based pharmaceuticals.

Within this context, 3-chloro-1H-indol-7-amine hydrochloride holds specific significance. The molecule possesses a unique electronic and steric profile due to its distinct substitution pattern:

C3-Position Chlorine: The electron-withdrawing nature of the chlorine atom at the 3-position significantly influences the reactivity of the pyrrole (B145914) ring of the indole system.

C7-Position Amine: The amino group on the benzene (B151609) ring provides a nucleophilic site, ideal for further chemical modifications such as acylation, sulfonylation, or participation in cross-coupling reactions to build more elaborate molecular architectures.

This dual functionality makes 3-chloro-1H-indol-7-amine a strategic intermediate for creating libraries of complex molecules for screening in drug discovery programs.

Historical Perspectives on the Development of Chlorinated Indole Derivatives in Synthesis

The journey to synthesizing complex molecules like this compound is built upon more than a century of foundational research in heterocyclic chemistry.

A pivotal moment in indole chemistry was the discovery of the Fischer indole synthesis by Emil Fischer in 1883. tcichemicals.comwikipedia.orgchemistrylearner.com This reaction, which involves the acid-catalyzed cyclization of an arylhydrazine and an aldehyde or ketone, remains one of the most reliable and widely used methods for constructing the indole core. tcichemicals.combyjus.com It opened the door for the systematic synthesis of a vast array of indole derivatives.

The development of methods for the direct halogenation of the indole nucleus followed, presenting unique challenges due to the electron-rich nature of the heterocycle, which makes it sensitive to oxidation and prone to polymerization under harsh conditions. Early studies focused on understanding the mechanism of chlorination. Research has shown that the reaction can proceed through various intermediates, including N-chloroindoles and 3-chloro-3H-indoles (indolenines), depending on the specific reagents and conditions used. acs.org

Over the decades, a variety of chlorinating agents and catalysts have been explored to achieve controlled and regioselective chlorination. These include:

N-Chlorosuccinimide (NCS): A common and relatively mild reagent for the electrophilic chlorination of indoles.

Copper(II) Chloride: Used to form chlorinated products, with the reaction proposed to proceed via radical cation intermediates. rsc.org

Lewis Acids: Catalysts such as zinc chloride (ZnCl₂) and aluminum chloride (AlCl₃) are often used in conjunction with a chlorine source to facilitate the reaction. wikipedia.orgwikipedia.org

The evolution of these synthetic methodologies, from foundational ring-forming reactions to sophisticated, selective chlorination techniques, has been critical in making highly functionalized intermediates like 3-chloro-1H-indol-7-amine accessible for contemporary research.

Current Academic Research Trends and Underexplored Facets of the Compound

Current academic research primarily utilizes this compound not as an end-product but as a versatile synthetic intermediate. pharmint.net Its value lies in its potential to serve as a starting material for constructing more complex, and often biologically active, molecules. Research involving structurally related 7-aminoindoles demonstrates a clear trend towards their incorporation into larger, more complex heterocyclic systems. For instance, substituted 7-aminoindoles are used to synthesize potential dopamine (B1211576) D4 receptor ligands and other elaborate structures through multi-step synthetic sequences. researchgate.netnih.gov

The synthesis of the 7-aminoindole core itself is an active area of research, with modern methods being developed to improve efficiency and flexibility over classical approaches. researchgate.netnih.gov These advanced synthetic routes often involve palladium-catalyzed cross-coupling reactions or multi-component reactions to build the functionalized indole scaffold. nih.gov

Underexplored Facets: While its utility as a building block is established, the intrinsic properties of 3-chloro-1H-indol-7-amine itself appear to be an underexplored facet of its chemistry. Although one vendor source mentions potential antimitotic and anticancer properties, this is not widely substantiated in primary research literature, which focuses more on its synthetic utility. biosynth.com A systematic investigation into its own biological activity profile or its potential applications in materials science (e.g., as a monomer for conductive polymers or as a component in fluorescent probes) remains a relatively open area for future research.

Scope and Objectives of a Comprehensive Scholarly Review on the Compound's Research Utility

A comprehensive scholarly review dedicated to this compound would serve to consolidate existing knowledge and catalyze future research. The primary objective of such a review would be to provide a detailed account of the compound's role as a strategic intermediate in organic synthesis.

The scope of a thorough review should encompass:

Synthesis and Characterization: A detailed survey of all reported synthetic routes to 3-chloro-1H-indol-7-amine and its hydrochloride salt. This would include an analysis of starting materials, reaction conditions, yields, and purification methods, along with a compilation of its full spectroscopic and physical characterization data (NMR, IR, MS, etc.).

Chemical Reactivity: A systematic analysis of the compound's reactivity. This would explore the selective functionalization of its two key reactive sites: the C7-amino group and the chlorinated C3-position of the indole ring. It would detail reaction types such as N-acylation, N-alkylation, Suzuki and Buchwald-Hartwig couplings, and nucleophilic substitution chemistry.

Applications in Target-Oriented Synthesis: A showcase of examples where this compound has been successfully employed as a key building block in the total synthesis of natural products or the construction of targeted functional molecules like enzyme inhibitors or receptor ligands.

Identification of Knowledge Gaps and Future Directions: The review would conclude by identifying underexplored areas and proposing future research directions. This could include investigating its own biological properties, its use in developing novel chemical probes, or its application in the synthesis of new classes of materials.

By systematically documenting its synthesis, reactivity, and applications, such a review would solidify the status of this compound as a valuable tool in the synthetic chemist's arsenal (B13267) and highlight opportunities for future innovation.

Data Tables

Table 1: Physicochemical Properties of 3-chloro-1H-indol-7-amine

Property Value Source
CAS Number 165669-13-6 biosynth.com
Molecular Formula C₈H₇ClN₂ biosynth.com
Molecular Weight 166.61 g/mol biosynth.com
Boiling Point 387.5 °C (Predicted) biosynth.com

| InChI Key | SLBNABPPSZSXHN-UHFFFAOYSA-N | |

Table 2: Significance of Functional Groups in 3-chloro-1H-indol-7-amine

Functional Group Position Chemical Significance in Synthesis Source
Indole Core N/A A "privileged structure" in medicinal chemistry; provides a rigid scaffold for orienting other functional groups.
Chlorine Atom C3 Acts as an electron-withdrawing group, modifying the electronics of the pyrrole ring. Can potentially act as a leaving group in cross-coupling reactions.

| Amino Group | C7 | A versatile nucleophilic handle for further derivatization, including amide bond formation, alkylation, and arylation reactions. | |

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-1H-indol-7-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2.ClH/c9-6-4-11-8-5(6)2-1-3-7(8)10;/h1-4,11H,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCDREQPJNRWDNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)N)NC=C2Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40590571
Record name 3-Chloro-1H-indol-7-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200482-54-8
Record name 3-Chloro-1H-indol-7-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Elucidation of Chemical Reactivity and Reaction Mechanisms of 3 Chloro 1h Indol 7 Amine Hydrochloride

Electrophilic Aromatic Substitution on the Indole (B1671886) Ring System

Electrophilic aromatic substitution (EAS) is a hallmark reaction of indoles, typically occurring at the electron-rich C3 position of the pyrrole (B145914) ring. However, in 3-chloro-1H-indol-7-amine hydrochloride, this position is blocked by a chlorine atom. This, combined with the electronic effects of the other substituents, significantly influences the regioselectivity of any potential EAS reactions.

Regioselectivity and Electronic Directing Effects of Substituents

The indole nucleus is an electron-rich heterocyclic system, making it highly susceptible to electrophilic attack. The pyrrole ring is generally more reactive than the benzene (B151609) ring. The typical order of reactivity for electrophilic substitution on an unsubstituted indole is C3 > C2 > C6 > C4 > C5 > C7.

In the case of this compound, the following factors dictate the regioselectivity:

3-Chloro Substituent: The chlorine atom at the C3 position sterically hinders and deactivates this otherwise most reactive position for electrophilic attack. Halogens are deactivating yet ortho-, para-directing for electrophilic aromatic substitution on benzene rings. However, its primary effect here is blocking the C3 position.

7-Amino Group (as hydrochloride): The presence of the hydrochloride salt means the amino group is protonated to form an ammonium (B1175870) (-NH3+) group. This group is strongly deactivating and a meta-director for electrophilic substitution on the benzene ring. This deactivation significantly reduces the nucleophilicity of the benzene portion of the indole.

Indole Nitrogen: The lone pair of electrons on the indole nitrogen activates the pyrrole ring towards electrophilic attack.

PositionActivating/Deactivating GroupDirecting EffectPredicted Reactivity
C2 Indole Nitrogen (activating)Ortho to NPossible site for substitution
C3 Chloro (blocking)-Unlikely
C4 7-Ammonium (meta-director)Ortho to -NH3+Deactivated
C5 7-Ammonium (meta-director)Para to -NH3+Deactivated
C6 7-Ammonium (meta-director)Meta to -NH3+Least deactivated on benzene ring

Detailed Mechanistic Pathways of Substitution Reactions

Should an electrophilic substitution reaction be forced to occur, for instance through the use of a strong electrophile and catalyst, the mechanism would follow the typical steps of electrophilic aromatic substitution.

Example: Hypothetical Nitration

Under forcing conditions (e.g., fuming HNO3/H2SO4), nitration might occur. The nitronium ion (NO2+) would be the active electrophile.

Generation of the Electrophile: 2 H₂SO₄ + HNO₃ → NO₂⁺ + H₃O⁺ + 2 HSO₄⁻

Electrophilic Attack: The π-system of the indole ring would attack the nitronium ion. Attack at C2 would lead to a resonance-stabilized carbocation intermediate (a Wheland intermediate).

Deprotonation: A weak base (e.g., HSO₄⁻) would abstract a proton from the carbon bearing the electrophile, restoring the aromaticity of the indole ring and yielding the substituted product.

Given the deactivating nature of the substituents, such reactions would likely require harsh conditions and may result in low yields or a mixture of products.

Nucleophilic Reactivity at the Amine and Halo Positions

The presence of the 7-amino group and the 3-chloro substituent provides sites for nucleophilic reactions.

Reactions at the 7-amino Group: Acylation, Alkylation, and Condensations

The 7-amino group, once liberated from its hydrochloride salt by treatment with a base, is a potent nucleophile.

Acylation: The free amino group can readily react with acylating agents like acyl chlorides or anhydrides in the presence of a base to form the corresponding 7-amidoindole. For instance, reaction with acetyl chloride would yield N-(3-chloro-1H-indol-7-yl)acetamide. This reaction is a standard method for protecting the amino group or for synthesizing more complex derivatives. nih.gov

Alkylation: Alkylation of the 7-amino group can be achieved using alkyl halides. youtube.comrsc.org However, over-alkylation to form secondary and tertiary amines is a potential side reaction. Reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium borohydride (B1222165) offers a more controlled method for mono-alkylation.

Condensation Reactions: The 7-amino group can participate in condensation reactions with carbonyl compounds to form imines (Schiff bases). These can be further reduced to the corresponding alkylamines.

Reaction TypeReagent ExampleProduct Type
Acylation Acetyl chloride, Pyridine (B92270)7-Acetamidoindole derivative
Alkylation Methyl iodide, K₂CO₃7-(Methylamino)indole derivative
Reductive Amination Benzaldehyde, NaBH₃CN7-(Benzylamino)indole derivative
Condensation Acetone7-Isopropylideneaminoindole derivative

Reactions Involving the 3-chloro Substituent: Halogen Displacement and Cross-Coupling

The chlorine atom at the C3 position is susceptible to nucleophilic displacement and is a suitable handle for transition metal-catalyzed cross-coupling reactions.

Halogen Displacement: Direct nucleophilic substitution of the 3-chloro group is generally difficult for indoles unless activated by strong electron-withdrawing groups. However, reactions with potent nucleophiles like thiols can occur, sometimes proceeding through a halophilic attack mechanism. nih.gov

Cross-Coupling Reactions: The 3-chloro substituent is well-suited for various palladium-catalyzed cross-coupling reactions, which are powerful tools for C-C and C-heteroatom bond formation. researchgate.net

Suzuki Coupling: Reaction with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base can form a C-C bond, leading to 3-aryl or 3-vinylindoles. rsc.orgharvard.edu

Heck Coupling: Coupling with an alkene can introduce a vinyl group at the C3 position.

Sonogashira Coupling: Reaction with a terminal alkyne provides access to 3-alkynylindoles.

Buchwald-Hartwig Amination: This reaction allows for the formation of a C-N bond, coupling the 3-position with an amine.

These cross-coupling reactions would likely require protection of the indole N-H and the 7-amino group to prevent side reactions with the catalyst and base.

Cross-Coupling ReactionCoupling PartnerCatalyst/Base ExampleProduct Type
Suzuki Phenylboronic acidPd(PPh₃)₄ / Na₂CO₃3-Phenyl-1H-indol-7-amine derivative
Sonogashira PhenylacetylenePdCl₂(PPh₃)₂/CuI / Et₃N3-(Phenylethynyl)-1H-indol-7-amine derivative
Buchwald-Hartwig Aniline (B41778)Pd₂(dba)₃/BINAP / NaOtBuN-Phenyl-1H-indol-3,7-diamine derivative

Oxidation and Reduction Chemistry

The functional groups on this compound allow for both oxidation and reduction reactions.

Oxidation: The indole ring is susceptible to oxidation. Strong oxidizing agents can lead to the cleavage of the pyrrole ring. Milder oxidation, particularly of 3-substituted indoles, can lead to the formation of 2-oxindoles. rsc.orgrsc.org In the case of 3-chloro-1H-indol-7-amine, oxidation would likely yield the corresponding 3-chloro-7-amino-1,3-dihydro-2H-indol-2-one. The amino group itself could also be susceptible to oxidation, potentially forming nitroso or nitro derivatives under specific conditions, though this would likely require protection of the indole ring.

Reduction:

The 7-amino group is already in its reduced state.

The chloro group at the 3-position can be removed via reductive dehalogenation. This can be achieved using catalytic hydrogenation (e.g., H₂, Pd/C) or with reducing agents like sodium in liquid ammonia. This would yield 1H-indol-7-amine.

The indole ring itself can be reduced under certain conditions. For example, catalytic hydrogenation can reduce the pyrrole ring to yield an indoline (B122111) derivative. The reduction of a 7-nitroindole (B1294693) to a 7-aminoindole is a common synthetic step, often achieved with reagents like SnCl₂/HCl, H₂/Pd-C, or sodium dithionite. ijrar.orgprepchem.comacs.org While the amino group is already present in the target molecule, this highlights the general reducibility of substituents on the indole ring.

ReactionReagent ExampleExpected Product
Oxidation m-CPBA3-chloro-7-amino-1,3-dihydro-2H-indol-2-one
Reductive Dehalogenation H₂, Pd/C, Et₃N1H-indol-7-amine
Ring Reduction H₂, Raney Nickel (high pressure/temp)3-chloro-2,3-dihydro-1H-indol-7-amine

Selective Oxidative Transformations of the Indole Core and Amine Functionality

The oxidation of 3-chloro-1H-indol-7-amine can proceed at either the indole core or the 7-amino group, with the selectivity depending on the oxidant and reaction conditions.

The indole C2-C3 double bond is susceptible to oxidative activation, which can lead to the formation of various oxygen-containing indoline derivatives. rsc.org Oxidative dearomative cross-dehydrogenative coupling of indoles is a known process that can result in 2,2-disubstituted indolin-3-ones. researchgate.net In the case of 3-chloro-1H-indol-7-amine, oxidation could potentially lead to the formation of a 3-chloro-oxindole derivative. The presence of the electron-withdrawing chlorine at C3 would influence the electron density of the C2-C3 double bond, potentially affecting the rate and regioselectivity of oxidation compared to unsubstituted indoles.

The 7-amino group, being an electron-donating group, can activate the benzene ring towards oxidative processes. Oxidative coupling reactions are common for aromatic amines and can lead to the formation of dimeric or polymeric structures. researchgate.net For instance, the oxidative coupling of indoles with other nucleophiles like 3-oxindoles has been reported to occur under mild conditions, typically at the C3 position. baranlab.org Given that the C3 position is blocked by a chlorine atom in the target molecule, oxidative coupling, if it were to occur on the indole nucleus, might be directed to other positions, or intermolecular coupling could proceed through the amino group. The oxidation of aminodiphenylamines has been shown to result in the formation of oligomers through various coupling modes. researchgate.net

It is also plausible that under certain oxidative conditions, dimerization or trimerization could occur, as has been observed with other substituted indoles, leading to complex structures like 2,2-bis(indol-3-yl)indolin-3-ones. researchgate.net

Controlled Reductive Modifications of the Compound

Reductive transformations of this compound can target the chloro substituent, the indole nucleus, or a potential precursor such as a nitro derivative.

The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis. If 3-chloro-1H-indol-7-amine is synthesized from its corresponding nitro precursor, 3-chloro-7-nitro-1H-indole rsc.orgresearchgate.net, various catalytic systems can be employed for this reduction. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is a common method. acs.org However, for substrates containing halogen substituents, chemoselectivity can be a challenge, as dehalogenation may occur. To preserve the chloro group, alternative catalysts or conditions are often necessary. For instance, iron-promoted Pt/AC catalysts and γ-Mo2N have shown high selectivity for the hydrogenation of chloronitrobenzene to chloroaniline, suppressing hydrodechlorination. acs.orgrsc.org Tin(II) chloride (SnCl2) and iron powder in acidic media are also classic reagents for the chemoselective reduction of nitro groups in the presence of other reducible functionalities. mdpi.com

The reductive dehalogenation of the C3-chloro group is another possible modification. The presence of certain substituents can influence the rate of reductive dechlorination. For example, studies on 3-chlorobenzoate (B1228886) analogs have shown that the presence of a para-amino group can inhibit the rate of dechlorination, suggesting that the electronic nature of the substituents plays a significant role. nih.gov

The indole ring itself can be reduced under certain conditions, typically leading to indoline derivatives. However, this usually requires more forcing conditions than the reduction of a nitro group or a chloro substituent.

Cycloaddition and Rearrangement Reactions

The indole nucleus can participate in cycloaddition reactions, acting either as a diene or a dienophile. nih.gov The [4+2] cycloaddition, or Diels-Alder reaction, is a powerful tool for constructing six-membered rings. acs.org

Specifically, 3-chloroindoles have been shown to act as dienophiles in inverse electron-demand Diels-Alder (IEDDA) reactions. pharmaguideline.comquora.com In these reactions, the electron-rich indole derivative reacts with an electron-poor diene. A study demonstrated the successful IEDDA reaction of 1-alkyl-3-chloroindoles with methyl coumalate to generate carbazoles. pharmaguideline.comquora.com The chlorine atom at the 3-position serves as a leaving group in a subsequent elimination step to afford the aromatic carbazole (B46965) product. This indicates that 3-chloro-1H-indol-7-amine could potentially undergo similar transformations, provided the dienophile is sufficiently reactive and the reaction conditions are compatible with the amino group.

Indoles can also participate in other types of cycloadditions, such as [3+2] cycloadditions, to form fused indoline systems. rsc.orgyoutube.com Furthermore, photocatalyzed radical-cation Diels-Alder reactions of indoles with electron-rich dienes have been developed, expanding the scope of indole cycloadditions. nih.govacs.org

The hetero-Diels-Alder reaction, where one or more atoms in the diene or dienophile is a heteroatom, is also a possibility. organic-chemistry.org Given the electronic nature of the indole ring in the target molecule, its participation in such reactions would depend on the specific reaction partner and catalyst system.

Indole derivatives are known to undergo various intramolecular rearrangements, often catalyzed by acid. rsc.org These rearrangements can lead to significant structural transformations. The Fischer indole synthesis, a classic method for preparing indoles, proceeds through a youtube.comyoutube.com-sigmatropic rearrangement of an N-arylhydrazone. nih.govrsc.org While not a rearrangement of the target molecule itself, this illustrates the propensity of indole-related structures to undergo pericyclic rearrangements.

Acid-catalyzed rearrangements of substituted indoles are well-documented. For example, 2,3-disubstituted 2,3-dihydroindoles can rearrange to more stable 2,3-disubstituted indoles via migration of a substituent from C2 to C3. rsc.org Mechanistic studies on indole prenyltransferases suggest that some enzymatic prenylations might proceed through an initial attack at the C3 position followed by a rearrangement to other positions on the indole ring. nih.gov

More complex rearrangements, such as those involving onium ylides derived from indoles, can be controlled by the choice of catalyst to yield either rsc.orgyoutube.com- or pharmaguideline.comrsc.org-rearrangement products. nih.gov The indolyl 1,3-heteroatom transposition (IHT) is another rearrangement where a heteroatom substituent moves from the nitrogen to the C3 position, a process that has been mechanistically investigated and shown to have a dual nature. rsc.org

Given the structure of this compound, acid-catalyzed conditions could potentially induce rearrangements, although specific pathways would depend on the reaction conditions and the potential for intermediate carbocation or iminium ion formation.

Acid-Base Equilibria and Proton-Transfer Dynamics

The acid-base properties of this compound are determined by the acidity of the indole N-H proton and the basicity of the 7-amino group. In the hydrochloride salt, the 7-amino group is protonated to form an ammonium ion.

Indole N-H Acidity: The indole N-H proton is weakly acidic, with the pKa of unsubstituted indole being around 17 in DMSO. nih.gov The acidity of the N-H proton is influenced by substituents on the indole ring. Electron-withdrawing groups generally increase the acidity (lower the pKa) by stabilizing the resulting indolide anion. The chlorine atom at the C3 position is electron-withdrawing through its inductive effect, which would be expected to increase the acidity of the N-H proton compared to unsubstituted indole. Conversely, the 7-amino group is electron-donating, which would decrease the acidity. However, in the hydrochloride salt, the 7-amino group is protonated to an ammonium group (-NH3+), which is strongly electron-withdrawing. Therefore, the N-H proton of this compound is expected to be significantly more acidic than that of unsubstituted indole.

7-Amino Group Basicity: The basicity of the 7-amino group is a measure of the pKa of its conjugate acid, the 7-ammonium group. The basicity of anilines is influenced by substituents on the aromatic ring. pharmaguideline.comquora.comrsc.orgyoutube.comdoubtnut.com Electron-donating groups increase basicity, while electron-withdrawing groups decrease it. The chlorine atom at the C3 position of the indole ring will have an electron-withdrawing effect on the 7-amino group, thereby decreasing its basicity compared to 7-aminoindole. This effect is transmitted through the indole ring system. Consequently, a lower pKa for the conjugate acid (the 7-ammonium group) would be expected compared to that of 7-aminoindole's conjugate acid. Computational methods are often employed to predict the pKa values of substituted anilines and can provide reasonable estimates. researchgate.netnih.govmdpi.comnih.govresearchgate.net

Below is a table summarizing the expected effects of the substituents on the acidity and basicity of the functional groups in 3-chloro-1H-indol-7-amine.

Functional GroupExpected pKa RangeInfluencing Factors
Indole N-H< 17Electron-withdrawing Cl at C3 and -NH3+ at C7 increase acidity.
7-Ammonium (-NH3+)< 5Electron-withdrawing Cl at C3 decreases the basicity of the parent amine.

Note: The pKa values are estimates based on general chemical principles and data for analogous compounds. Experimental determination is required for precise values.

Influence of Protonation State on Reactivity and Selectivity

The chemical behavior of this compound is profoundly influenced by its protonation state, which is dependent on the pH of the reaction medium. The molecule possesses two primary basic centers susceptible to protonation: the 7-amino group on the benzene ring and the indole nitrogen at the N-1 position. The significant difference in the basicity of these two sites means that the molecule can exist in distinct ionic forms, each exhibiting unique reactivity and directing effects in chemical reactions.

The pKa of the anilinium ion is typically around 4.6, whereas the pKa of the indole N-H proton is approximately 17. organicchemistrydata.orgmsu.edu This indicates that the 7-amino group is substantially more basic than the indole nitrogen. Consequently, in its hydrochloride salt form or under acidic conditions, the 7-amino group exists as the protonated anilinium cation (-NH3+). Under strongly basic conditions, deprotonation of the indole N-H can occur.

Reactivity in Acidic Conditions (Protonated State)

As the commercially available hydrochloride salt, the compound exists with the 7-amino group protonated. In this state, the anilinium group (-NH3+) exerts a powerful influence on the electronic distribution of the entire indole scaffold.

Deactivation of the Aromatic System: The positively charged -NH3+ group is strongly electron-withdrawing. Through an inductive effect, it pulls electron density away from the aromatic rings, thereby deactivating the entire system towards electrophilic aromatic substitution (SEAr). byjus.com This deactivation makes reactions with electrophiles significantly more difficult compared to the neutral form.

Reactivity in Neutral or Mildly Basic Conditions (Neutral State)

Upon neutralization of the hydrochloride salt, the 7-amino group is deprotonated, yielding the free base, 3-chloro-1H-indol-7-amine. The reactivity of this neutral species is dramatically different from its protonated counterpart.

Activation of the Aromatic System: The neutral amino group (-NH2) is a potent activating group. rutgers.edu It donates its lone pair of electrons into the benzene ring's π-system via resonance, increasing the electron density and rendering the molecule highly susceptible to electrophilic attack.

Selectivity in Electrophilic Aromatic Substitution: The -NH2 group is a strong ortho, para-director. msu.edurutgers.edu In the context of the 7-aminoindole structure, it directs incoming electrophiles to the C-6 and C-8 (N-1) positions. This is concurrent with the intrinsic high nucleophilicity of the C-3 position of the indole ring, which is the preferred site of electrophilic attack for indoles in general. researchgate.netresearchgate.net The presence of the activating amino group enhances the reactivity at C-3 as well. This creates a complex scenario where the regioselectivity of a reaction (e.g., halogenation, nitration, Friedel-Crafts) will be a delicate balance between the directing effects of the amino group and the inherent reactivity of the indole nucleus. The outcome is often a mixture of products, with substitution potentially occurring at C-3, C-6, or even C-2 if C-3 is blocked.

Reactivity in Strongly Basic Conditions (Anionic State)

In the presence of a strong base, such as sodium hydride (NaH), a second deprotonation event can occur at the indole nitrogen (N-1). chemicalforums.comnih.gov

Generation of a Potent Nucleophile: The deprotonation of the indole N-H bond (pKa ≈ 17) results in the formation of an indolide anion. This anion localizes a negative charge on the indole nitrogen, making it a highly potent nucleophile. chemicalforums.comnih.gov

Selectivity Shift to N-Substitution: The reactivity of the molecule shifts dramatically from electrophilic substitution on the carbon framework to nucleophilic substitution at the nitrogen atom. In this state, the molecule will readily react with electrophiles like alkyl halides or acyl chlorides at the N-1 position to give N-substituted indole derivatives. chemicalforums.com This provides a synthetic strategy to selectively functionalize the indole nitrogen, avoiding reactions on the aromatic rings.

The influence of the protonation state on the reactivity and selectivity of 3-chloro-1H-indol-7-amine is summarized in the tables below.

Table 1: Protonation States of 3-chloro-1H-indol-7-amine in Different pH Environments

pH Condition Predominant Species Key Structural Feature
Acidic (e.g., as HCl salt) 3-chloro-1H-indol-7-aminium -NH3+ group at C-7
Neutral / Mildly Basic 3-chloro-1H-indol-7-amine Neutral -NH2 group at C-7
Strongly Basic (e.g., with NaH) 3-chloro-7-amino-1H-indol-1-ide Anionic nitrogen at N-1

Table 2: Predicted Reactivity and Selectivity towards Electrophiles (E+) based on Protonation State

Protonation State Reactivity towards Electrophiles Predicted Major Site(s) of Attack Reaction Type
Acidic (Anilinium form) Strongly Deactivated meta to -NH3+ (C-5) Electrophilic Aromatic Substitution
Neutral (Free Amine) Strongly Activated C-3, C-6 Electrophilic Aromatic Substitution
Strongly Basic (Indolide anion) Highly Nucleophilic (at N-1) N-1 Nucleophilic Substitution

Strategic Derivatization and Structural Modification of 3 Chloro 1h Indol 7 Amine Hydrochloride

Functionalization of the 7-amino Group for Diverse Molecular Architectures

The primary amino group at the 7-position of the indole (B1671886) ring is a key site for introducing a wide array of functional groups, enabling the exploration of structure-activity relationships and the development of novel compounds with potential therapeutic applications.

The nucleophilic nature of the 7-amino group readily allows for the formation of stable amide, sulfonamide, and urea (B33335) linkages. These functional groups are prevalent in numerous biologically active molecules due to their ability to participate in hydrogen bonding and other key interactions with biological targets.

Amide Bond Formation: The reaction of 3-chloro-1H-indol-7-amine with carboxylic acids or their activated derivatives, such as acyl chlorides, is a common strategy to introduce acyl groups. researchgate.net Standard coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of activators like 1-hydroxybenzotriazole (B26582) (HOBt) can facilitate this transformation. researchgate.net The choice of the carboxylic acid allows for the introduction of a wide variety of substituents, from simple alkyl and aryl groups to more complex heterocyclic moieties.

Sulfonamide Bond Formation: Sulfonamides are a critical class of compounds in medicinal chemistry. The reaction of 3-chloro-1H-indol-7-amine with various sulfonyl chlorides in the presence of a base, such as pyridine (B92270) or triethylamine, yields the corresponding sulfonamide derivatives. nih.govacs.orgnih.gov This approach allows for the incorporation of diverse aryl and alkylsulfonyl groups, significantly expanding the chemical space around the indole scaffold. For instance, novel sulfonamide-substituted indolylarylsulfones have been synthesized and investigated for their potential as HIV-1 inhibitors. nih.gov

Urea Bond Formation: Urea derivatives can be synthesized by reacting the 7-amino group with isocyanates or by using phosgene (B1210022) equivalents to couple with another amine. researchgate.netnih.gov This functionalization introduces a key hydrogen-bond donor and acceptor unit, which can be crucial for target binding. The synthesis of heteroaryl-substituted urea compounds often involves the reaction of an amino-heterocycle with an appropriate isocyanate. google.com

Table 1: Examples of Amide, Sulfonamide, and Urea Derivatives of 7-Aminoindoles This table presents analogous reactions on similar scaffolds due to the limited specific data for 3-chloro-1H-indol-7-amine hydrochloride.

Derivative Type Reactant 1 Reactant 2 Product Reference
Amide Indomethacin Ethyl glycinate Ethyl N-[{1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl}acetyl]glycinate researchgate.net
Sulfonamide 5-Chloro-1H-indole-2-carboxylate Diamine and Sulfonyl chloride Sulfonamide substituted indolylarylsulfones nih.gov
Urea 5-Amino-3-t-butyl-1-p-tolylpyrazole 2,2,2-trichloroethyl chloroformate 5-(2,2,2-Trichloroethoxycarbonyl)amino-3-t-butyl-1-p-tolylpyrazole google.com

Further functionalization of the 7-amino group can be achieved through condensation reactions with carbonyl compounds to form imines (Schiff bases) and hydrazones. These derivatives are not only valuable for their biological activities but also serve as versatile intermediates for the synthesis of more complex heterocyclic systems.

Imine Formation: The reaction of 3-chloro-1H-indol-7-amine with aldehydes or ketones, typically under acidic catalysis, leads to the formation of imines. mdpi.comresearchgate.net This reaction is often reversible and can be driven to completion by removing the water formed during the reaction. The resulting C=N double bond can be further modified, for example, by reduction to a secondary amine.

Hydrazone Derivatives: Hydrazones are formed by the condensation of the amino group with a hydrazine (B178648) derivative, or by reacting a hydrazine with an aldehyde or ketone. In the context of 3-chloro-1H-indol-7-amine, it can be converted to a hydrazine derivative which can then be reacted with carbonyl compounds. researchgate.net Indole hydrazone derivatives have been synthesized and evaluated for various biological activities. nih.gov The synthesis of hydrazones is a straightforward reaction, often requiring simple heating of the reactants in a suitable solvent like ethanol (B145695). nih.govresearchgate.net

Table 2: Examples of Imine and Hydrazone Derivatives from Amino-Heterocycles This table presents analogous reactions on similar scaffolds due to the limited specific data for this compound.

Derivative Type Reactant 1 Reactant 2 Product Reference
Imine Aniline (B41778) Benzaldehyde N-Benzylideneaniline mdpi.com
Hydrazone Indole-3-carboxaldehyde Phenylhydrazine Indole-3-carboxaldehyde phenylhydrazone nih.gov

Transformations at the 3-chloro Position for Scaffold Diversification

The chlorine atom at the 3-position of the indole ring serves as a handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic substitutions. These reactions are instrumental in building molecular complexity and generating novel indole-based scaffolds.

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis and are particularly well-suited for the functionalization of aryl halides.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the 3-chloroindole with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govlibretexts.org The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds and can be used to introduce a wide range of aryl, heteroaryl, and vinyl substituents at the 3-position. The success of the coupling of chloroarenes often depends on the choice of a suitable phosphine (B1218219) ligand for the palladium catalyst. nih.govnih.gov

Heck Reaction: The Heck reaction couples the 3-chloroindole with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, resulting in a 3-vinylindole derivative. mdpi.comorganic-chemistry.orglibretexts.org This reaction is highly valuable for the synthesis of styrenyl and other unsaturated derivatives. The regioselectivity and stereoselectivity of the Heck reaction can often be controlled by the reaction conditions.

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon triple bond by reacting the 3-chloroindole with a terminal alkyne. organic-chemistry.orgrsc.org This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt and is carried out in the presence of a base. The resulting 3-alkynylindoles are versatile intermediates for further transformations.

Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond by coupling the 3-chloroindole with an amine in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgorganic-chemistry.org This method provides access to 3-aminoindole derivatives with a wide variety of substituents on the newly introduced nitrogen atom. The choice of ligand is crucial for the efficiency of the Buchwald-Hartwig amination of aryl chlorides. wikipedia.org

Table 3: Overview of Palladium-Catalyzed Cross-Coupling Reactions on Chloro-Heterocycles This table presents analogous reactions on similar scaffolds due to the limited specific data for this compound.

Reaction Reactant 1 Reactant 2 Catalyst System Product Type Reference
Suzuki-Miyaura 3-Chloroindazole 5-Indole boronic acid Pd2dba3 / SPhos, K3PO4 3-(1H-Indol-5-yl)-1H-indazole nih.gov
Heck Aryl halide Alkene Pd(OAc)2, P(o-tol)3, Et3N Substituted alkene organic-chemistry.orglibretexts.org
Sonogashira 9-Substituted-6-chloro-2,8-diiodopurine Terminal alkyne Pd(PPh3)4, CuI, Et3N Alkynylated purine rsc.org
Buchwald-Hartwig Aryl chloride Amine Pd(OAc)2, BINAP, NaOtBu Aryl amine wikipedia.orglibretexts.org

While palladium-catalyzed reactions are highly versatile, direct nucleophilic aromatic substitution (SNAr) can also be a viable strategy for modifying the 3-position, particularly if the indole ring is sufficiently activated. The electron-withdrawing nature of the indole nitrogen and potentially other substituents can facilitate the displacement of the 3-chloro group by strong nucleophiles.

Heteroatom nucleophiles such as alkoxides, thiolates, and amines can be used to introduce new functional groups. The reactivity in SNAr reactions is highly dependent on the electronic properties of the indole ring and the nature of the nucleophile. For less reactive substrates, harsh reaction conditions such as high temperatures and strong bases may be required.

Reductive Dehalogenation: The removal of the chlorine atom at the 3-position can be achieved through reductive dehalogenation. This transformation can be useful if the unsubstituted indole scaffold is desired or as a subsequent step in a multi-step synthesis. Catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source is a common method for achieving this. nih.gov Other reducing agents can also be employed depending on the substrate and desired selectivity.

Hydroxylation: The introduction of a hydroxyl group at the 3-position can be accomplished through various methods. One approach involves a nucleophilic substitution reaction with a hydroxide (B78521) source, although this may require harsh conditions. Alternatively, a palladium-catalyzed coupling reaction with a hydroxide equivalent or a multi-step sequence involving, for example, a boronic acid intermediate followed by oxidation, could be employed to achieve the hydroxylation.

Modifications on the Indole Ring System (excluding C3 and C7)

While the C3 position is typically the most reactive site for electrophilic substitution in indoles and the C7-amine is a primary site for nucleophilic reactions, the other positions on the carbocyclic ring (C4, C5, and C6) offer valuable opportunities for diversification. chim.itresearchgate.net Functionalization at these less-reactive benzenoid positions is challenging but can be achieved through modern synthetic strategies, significantly altering the molecule's steric and electronic properties. chim.it

Direct C-H functionalization has emerged as a powerful, atom-economical tool for modifying complex molecules without the need for pre-functionalized starting materials. chim.it For the indole ring, while C2 and C3 are the innately reactive sites, achieving regioselectivity at the C4, C5, C6, or C7 positions typically requires the installation of a directing group at the N1 position. chim.itresearchgate.net These directing groups coordinate to a metal catalyst (commonly palladium or iridium) and position it in proximity to a specific C-H bond, enabling its selective activation and subsequent coupling with a reaction partner. researchgate.net

The choice of the directing group is critical for achieving high reactivity and selectivity, particularly for the less accessible C4 and C7 positions. chim.itresearchgate.net The steric bulk of the directing group often plays a crucial role. researchgate.net In the context of 3-chloro-1H-indol-7-amine, the N-H bond would first need to be substituted with a suitable directing group to steer functionalization towards the C6 position, as the C7 position is already substituted.

Table 1: Examples of Directing Groups for Regioselective Indole C-H Functionalization

Directing Group Metal Catalyst Targeted Position(s) Research Finding
Pivaloyl Iridium(III) C7 Effective for direct amidation of N-pivaloylindoles with organic azides at room temperature. researchgate.net
Phosphinoyl Palladium(II) C7 Enables highly selective C-H arylation with arylboronic acids when used with a pyridine-type ligand. researchgate.net
2-(trimethylsilyl)ethoxymethyl (SEM) Palladium(II) C2 Used to obtain 2-arylated indoles via a concerted metalation-deprotonation (CMD) process. chim.it

For 3-chloro-1H-indol-7-amine, a plausible strategy for peripheral diversification would involve N-acylation with a group like pivaloyl chloride, followed by a directed C-H activation/coupling reaction to introduce substituents at the C6 position.

The regioselectivity of electrophilic aromatic substitution on the 3-chloro-1H-indol-7-amine ring is governed by the combined electronic effects of the existing substituents. The C7-amino group is a strongly activating ortho-, para-director, while the C3-chloro group is a deactivating ortho-, para-director. The pyrrole (B145914) nitrogen also contributes to the ring's high electron density. researchgate.net

Given that the C3 position is blocked, electrophilic attack on the pyrrole ring at C2 is a possibility, though generally less favored. researchgate.net On the benzene (B151609) portion of the molecule, the powerful activating effect of the C7-amine directs incoming electrophiles primarily to the ortho position (C6) and the para position (C4). The C5 position is meta to the amine and thus less activated. Therefore, electrophilic substitution reactions such as halogenation, nitration, or Friedel-Crafts reactions would be expected to occur preferentially at the C6 and C4 positions.

This predicted reactivity allows for the synthesis of a variety of peripherally substituted derivatives, further expanding the chemical space accessible from the starting compound.

Synthesis of Complex Indole-Fused Heterocyclic Systems

The unique arrangement of functional groups in this compound makes it a valuable building block for constructing more complex, rigid heterocyclic architectures. Indole-fused heterocycles are of significant interest due to their prevalence in natural products and their wide spectrum of biological activities. nih.govsemanticscholar.org

The C7-amino group, in conjunction with the adjacent C6 carbon, provides a reactive site for annulation reactions to form a third fused ring. One powerful method for creating such systems is through multicomponent reactions (MCRs). Research has shown that indoles can react with formaldehyde (B43269) and an amino hydrochloride to rapidly assemble indole-fused seven-membered heterocycles like oxadiazepines and thiadiazepines. nih.govsemanticscholar.orgrsc.org

A classic reaction for forming fused nitrogen heterocycles is the Pictet-Spengler reaction. A plausible pathway for derivatizing 3-chloro-1H-indol-7-amine would involve its reaction with an aldehyde or ketone. The initial imine formed from the C7-amine could then undergo an intramolecular electrophilic attack at the electron-rich C6 position, driven by the activating nature of the C7-amine. Subsequent cyclization and aromatization would yield a fused polycyclic system. Zinc chloride is a known Lewis acid catalyst for related electrophilic aromatic substitutions, such as the Fischer indole synthesis, and could potentially be used to facilitate such transformations. wikipedia.org

The construction of macrocycles and other supramolecular structures from indole derivatives is a sophisticated strategy for developing molecules with highly specific functions. The indole ring can serve as a rigid scaffold or a key interaction site within a larger assembly. One established strategy involves the macrocyclization of peptides containing tryptophan (an indole-containing amino acid). chim.it Palladium-catalyzed cross-dehydrogenative coupling (CDC) reactions have been used for the regioselective olefination at the C2 or C4 position of tryptophan residues within a peptide chain, leading to macrocyclization. chim.it

Drawing from this, a potential route using this compound could be envisioned. The amine at C7 could be acylated with a peptide fragment. Following this, an intramolecular C-H functionalization reaction, directed towards the C4 or C6 position of the indole core, could be employed to close the macrocyclic ring. This would create a novel class of constrained peptides with the 3-chloro-7-aminoindole moiety embedded within the cyclic structure, offering unique conformational properties.

Computational and Theoretical Investigations of 3 Chloro 1h Indol 7 Amine Hydrochloride

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetic properties of molecules like 3-chloro-1H-indol-7-amine hydrochloride. These methods allow for a detailed analysis of the molecule's orbitals, charge distribution, and geometric stability.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between these two orbitals (HOMO-LUMO gap) is a key indicator of chemical stability; a larger gap generally implies lower reactivity.

For substituted indoles, DFT calculations are commonly used to determine these properties. researchgate.netbiorxiv.org The presence of both an electron-donating amino group (-NH2) and an electron-withdrawing chloro group (-Cl) on the indole (B1671886) ring of this compound creates a complex electronic landscape. The HOMO is typically delocalized across the π-system of the indole ring, with significant contributions from the nitrogen atom of the pyrrole (B145914) ring and the amino group at position 7. Conversely, the LUMO is also distributed over the aromatic system, but with a notable influence from the chloro-substituted carbon at position 3.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These indices provide a theoretical framework for predicting how the molecule will interact with other chemical species. For indole-sulfonamide derivatives, which share structural similarities, DFT calculations using methods like B3LYP with a 6-31g(d) basis set have been employed to determine these parameters. acs.orgnih.gov

Table 1: Calculated Reactivity Indices for a Representative Chloro-Indole Structure

ParameterFormulaTypical Calculated Value (a.u.)Description
HOMO Energy (EHOMO)--0.235Represents the electron-donating ability.
LUMO Energy (ELUMO)--0.051Represents the electron-accepting ability.
Energy Gap (ΔE)ELUMO - EHOMO0.184Indicates chemical stability and reactivity.
Ionization Potential (I)-EHOMO0.235The energy required to remove an electron.
Electron Affinity (A)-ELUMO0.051The energy released when an electron is added.
Electronegativity (χ)(I + A) / 20.143The ability to attract electrons in a chemical bond.
Chemical Hardness (η)(I - A) / 20.092Measures resistance to change in electron distribution.
Chemical Softness (S)1 / (2η)5.435The reciprocal of hardness, indicating higher reactivity.
Electrophilicity Index (ω)χ² / (2η)0.111A measure of the electrophilic nature of the molecule.

Note: The values in this table are illustrative and based on typical DFT calculation results for structurally similar indole derivatives. They serve to represent the type of data generated from such computational analyses.

The distribution of electron density within this compound dictates its electrostatic properties and site-specific reactivity. Molecular Electrostatic Potential (MEP) maps are a valuable tool for visualizing this distribution. mdpi.com In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this molecule, the area around the amino group and the pyrrole nitrogen would be expected to show negative potential, whereas the hydrogen atoms, particularly the one associated with the hydrochloride, would exhibit a strong positive potential.

Mulliken atomic charge analysis, derived from DFT calculations, provides a quantitative measure of the partial charge on each atom. tandfonline.com This analysis would likely show a significant negative charge on the nitrogen atoms and the chlorine atom, and positive charges on the hydrogen atoms and adjacent carbons.

Fukui functions are another set of reactivity indicators derived from DFT. They identify which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. This analysis can pinpoint the most reactive sites with greater precision than MEP maps alone, offering a more nuanced understanding of the molecule's reactivity.

Determining the most stable three-dimensional structure of this compound is a fundamental step in its theoretical investigation. Computational methods are used to perform geometry optimization, which involves finding the arrangement of atoms that corresponds to the lowest energy state. acs.org For a flexible molecule, this process includes a conformational analysis to identify various low-energy conformers and the energy barriers between them.

Table 2: Key Geometric Parameters of an Optimized Indole Structure

ParameterDescriptionTypical Calculated Value
C2-C3 Bond LengthBond within the pyrrole ring~1.38 Å
C3-Cl Bond LengthBond between carbon and chlorine~1.75 Å
C7-N Bond LengthBond between benzene (B151609) ring and amino nitrogen~1.40 Å
C3a-C7a Bond AngleAngle within the fused ring system~135°
Dihedral Angle (C4-C5-C6-C7)Torsion angle defining ring planarity~0°

Note: These values are representative of typical bond lengths and angles found in optimized indole structures from DFT calculations and serve for illustrative purposes.

Reaction Pathway Elucidation and Transition State Analysis

Beyond static properties, computational chemistry can map out the entire course of a chemical reaction, providing a dynamic view of bond-making and bond-breaking processes. This is particularly valuable for understanding the synthesis and potential degradation pathways of this compound.

DFT calculations can be used to model the reaction pathways for the synthesis or further functionalization of this compound. For instance, the chlorination of 7-aminoindole could be computationally modeled to understand the regioselectivity and the mechanism of the reaction.

A typical approach involves identifying the structures of the reactants, products, any intermediates, and, crucially, the transition states that connect them along the reaction coordinate. The transition state is the highest energy point on the reaction pathway, and its structure provides insight into the geometry required for the reaction to proceed. By calculating the energies of these species, an energy profile for the reaction can be constructed, revealing the energy barriers that must be overcome.

The energy difference between the reactants and the transition state is the activation energy (Ea). This value is a critical determinant of the reaction rate. Computational methods can predict activation energies, allowing for a comparison of different potential reaction pathways and an understanding of which reactions are kinetically feasible.

For more complex reactions, molecular dynamics (MD) simulations can be employed. While computationally intensive, MD simulations can model the motion of atoms over time, providing a more detailed picture of the reaction dynamics. This can reveal subtle effects of solvent, temperature, and molecular vibrations on the reaction outcome. Such studies, while not yet specifically reported for this compound, are a powerful tool in the arsenal (B13267) of computational chemistry for understanding reaction mechanisms.

Theoretical Prediction of Spectroscopic Properties for Mechanistic Insights

Computational chemistry offers powerful tools to predict the spectroscopic signatures of molecules, which can be invaluable for their identification and for understanding their electronic structure and bonding.

For this compound, the protonated amino group at the 7-position and the electron-withdrawing chlorine atom at the 3-position would significantly influence the chemical shifts. The protons on the benzene ring are expected to be deshielded due to the electron-withdrawing nature of the chloro and protonated amino groups. The proton of the N-H bond in the indole ring would also exhibit a characteristic downfield shift.

Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)MultiplicityNotes
H1 (N-H)11.0 - 12.0br sExpected to be broad and downfield due to the acidic nature of the indole N-H and the presence of the hydrochloride.
H27.5 - 7.8sSinglet, influenced by the adjacent chlorine atom.
H47.2 - 7.4dDoublet, coupled to H5.
H56.8 - 7.0tTriplet, coupled to H4 and H6.
H67.0 - 7.2dDoublet, coupled to H5.
NH₃⁺8.0 - 9.0br sBroad singlet due to the protonated amine group.

Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)Notes
C2125 - 130Influenced by the adjacent chlorine atom.
C3110 - 115Directly attached to the chlorine atom, leading to a significant shift.
C3a128 - 132Bridgehead carbon.
C4120 - 125
C5115 - 120
C6125 - 130
C7135 - 140Attached to the protonated amino group.
C7a130 - 135Bridgehead carbon.

Note: The predicted values are estimates based on general principles and data from related indole derivatives. Actual experimental values may vary.

Theoretical vibrational frequency calculations are instrumental in assigning experimental IR and Raman bands to specific molecular motions. DFT calculations, often at the B3LYP/6-311++G(d,p) level, have been shown to provide good agreement with experimental spectra for related chloro-azaindole compounds. nih.govmdpi.com For this compound, the vibrational spectrum would be characterized by modes associated with the indole ring, the C-Cl bond, and the aminium group.

The N-H stretching vibration of the indole ring is typically observed in the region of 3300-3500 cm⁻¹. nih.gov The C-Cl stretching vibration is expected in the lower frequency region, generally between 600 and 800 cm⁻¹. The presence of the aminium group (–NH₃⁺) would introduce characteristic N-H stretching and bending vibrations.

Predicted Vibrational Frequencies for Key Functional Groups

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity (IR)
Indole N-HStretching3300 - 3400Medium
Aromatic C-HStretching3000 - 3100Medium-Weak
Aminium N-HSymmetric & Asymmetric Stretching2800 - 3200Broad, Strong
Aromatic C=CStretching1450 - 1600Medium-Strong
Aminium N-HBending1500 - 1600Medium
C-NStretching1250 - 1350Medium
C-ClStretching650 - 750Medium-Strong

Note: These are predicted ranges and can be influenced by intermolecular interactions in the solid state.

Time-dependent DFT (TD-DFT) calculations are a common method for predicting the electronic absorption spectra of molecules. researchgate.net The UV-Vis spectrum of indole and its derivatives is characterized by two main absorption bands, an α-band (around 260-290 nm) and a more intense β-band (around 200-230 nm), which arise from π-π* transitions within the aromatic system. nist.gov

For this compound, the chlorine atom and the aminium group, acting as auxochromes, would be expected to cause a bathochromic (red) shift in these absorption bands compared to the parent indole molecule. The hydrochloride salt form may also influence the electronic transitions. Computational studies can model these shifts and provide insight into the nature of the electronic excitations, such as HOMO-LUMO transitions.

Molecular Modeling and Interaction Studies at a Theoretical Level

Computational modeling can be extended to understand how this compound might interact with biological macromolecules, providing a mechanistic rationale for potential biological activity.

While no specific ligand-receptor interaction studies for this compound have been published, molecular docking simulations with relevant protein targets could be performed. For instance, indole derivatives have been investigated as inhibitors of various enzymes and receptors. acs.org In a hypothetical docking study, the this compound molecule could be placed into the active site of a target protein.

The simulation would likely reveal key interactions:

Hydrogen Bonding: The indole N-H and the aminium group (–NH₃⁺) are potent hydrogen bond donors, capable of interacting with acceptor residues like aspartate, glutamate, or backbone carbonyls in a protein active site.

Halogen Bonding: The chlorine atom at the 3-position could participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or sulfur.

π-π Stacking: The indole ring can engage in π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan in the binding pocket.

These interactions would be crucial for the binding affinity and selectivity of the compound, providing a mechanistic hypothesis for its mode of action at a molecular level.

Computational data can be used to formulate hypotheses about the structure-reactivity relationships of a series of compounds. For indole derivatives, substitutions on the ring system have been shown to dramatically affect biological activity. acs.org

For this compound, computational analysis would suggest:

The electron-withdrawing chlorine atom at the 3-position influences the electron density of the indole ring, potentially affecting its susceptibility to metabolic transformations or its interaction with electron-rich or electron-poor regions of a receptor. Studies on related 3-chloroindole compounds have shown that this substitution can significantly enhance potency compared to a methyl group at the same position. acs.org

The amino group at the 7-position , in its protonated hydrochloride form, is a key site for polar interactions. Its position on the benzene ring portion of the indole is crucial for orienting the molecule within a binding site to form specific hydrogen bonds.

Advanced Analytical Characterization Techniques for Research on 3 Chloro 1h Indol 7 Amine Hydrochloride

High-Resolution Mass Spectrometry for Mechanistic Elucidation and Isotopic Studies

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns to elucidate its structure.

Tandem mass spectrometry (MS/MS) experiments are crucial for gaining detailed structural information. In a typical MS/MS experiment, the protonated molecule of 3-chloro-1H-indol-7-amine hydrochloride, [M+H]⁺, is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" of the molecule's structure.

The fragmentation of the indole (B1671886) core itself is well-documented. nist.gov For 3-chloro-1H-indol-7-amine, the fragmentation would be influenced by the chloro and amino substituents. The initial fragmentation of the protonated molecule (m/z 167/169 for the free base, reflecting the 35Cl/37Cl isotopes) would likely involve characteristic losses.

Predicted Fragmentation Pathways:

Loss of HCl: A common pathway for chloro-substituted compounds, leading to a radical cation.

Loss of NH₃: Fragmentation initiated by the amino group.

Ring Cleavage: Fission of the indole ring system, often involving the loss of HCN or related fragments, which is characteristic of the indole nucleus. nist.govnist.gov

The analysis of these pathways allows for the unambiguous confirmation of the substituent positions on the indole scaffold. For instance, the specific fragmentation patterns can help distinguish it from other isomers, such as 5-chloro-1H-indol-7-amine.

Table 1: Predicted Major Fragment Ions in MS/MS of 3-chloro-1H-indol-7-amine

Predicted m/z (for ³⁵Cl) Proposed Fragment Neutral Loss
167 [M+H]⁺ -
131 [M+H - HCl]⁺ HCl
150 [M+H - NH₃]⁺ NH₃
140 [M+H - HCN]⁺ HCN

This table is predictive and based on general fragmentation patterns of related indole structures.

Isotopic labeling is a powerful technique for elucidating reaction mechanisms, tracing metabolic pathways, and quantifying analytes. researchgate.net In the context of this compound, stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) can be incorporated into the molecule.

For example, to study a subsequent N-alkylation reaction at the 7-amino position, a deuterium-labeled alkylating agent could be used. By analyzing the final product with mass spectrometry, the position and extent of labeling can be precisely determined, confirming the reaction site.

Similarly, if the synthesis of 3-chloro-1H-indol-7-amine involves a key C-H activation or cyclization step, preparing a precursor with deuterium at a specific position can provide definitive evidence for the proposed mechanism. Observing whether the deuterium is retained or lost in the final product helps to map the bond-breaking and bond-forming steps of the reaction. researchgate.net This approach is invaluable for optimizing synthetic routes and understanding fundamental reactivity. researchgate.net

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

While mass spectrometry provides information on mass and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy maps the connectivity and spatial arrangement of atoms within a molecule.

One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information, but for a substituted indole like 3-chloro-1H-indol-7-amine, unambiguous assignment requires two-dimensional (2D) techniques. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. slideshare.net For this molecule, COSY would reveal the connectivity between the aromatic protons on the benzene (B151609) ring portion (H-4, H-5, H-6).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the carbon atom to which it is directly attached. ipb.ptresearchgate.net This allows for the definitive assignment of carbon resonances based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two or three bonds. ipb.ptscience.gov This is particularly powerful for identifying quaternary carbons (like C-3, C-3a, C-7, and C-7a) and for piecing together the entire molecular framework by linking different spin systems. For example, correlations from the H-2 proton to C-3, C-3a, and C-7a would confirm the indole core structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. science.gov In a derivative of 3-chloro-1H-indol-7-amine, NOESY could be used to determine the stereochemistry or preferred conformation of substituents. nih.gov

Table 2: Application of 2D-NMR for Structural Elucidation

2D-NMR Technique Information Gained Example Application for 3-chloro-1H-indol-7-amine
COSY ¹H-¹H correlations (through-bond) Establishing connectivity of H-4, H-5, and H-6 on the benzene ring.
HSQC ¹H-¹³C correlations (one-bond) Assigning C-2, C-4, C-5, and C-6 signals based on their attached protons. researchgate.net
HMBC ¹H-¹³C correlations (multiple-bond) Confirming the position of the chlorine atom at C-3 via correlations from H-2 and H-4. Assigning quaternary carbons. ipb.pt
NOESY ¹H-¹H correlations (through-space) Probing the spatial proximity of the N-H proton of the indole to H-2 or H-4 to understand conformational preferences.

Since this compound is a crystalline solid, its properties can be highly dependent on its specific crystal form, or polymorph. Solid-state NMR (ssNMR) is an exceptional tool for studying these polymorphs, as different crystal packing arrangements result in distinct ssNMR spectra. nih.gov

For a hydrochloride salt, ³⁵Cl ssNMR is particularly insightful. researchgate.net The chlorine nucleus is a quadrupolar nucleus, and its NMR signal is extremely sensitive to its local electronic environment, including the nature and geometry of hydrogen bonds from the ammonium (B1175870) cation and surrounding molecules. rsc.org Different polymorphs will exhibit different hydrogen bonding networks, leading to unique and readily distinguishable ³⁵Cl ssNMR spectra that can serve as fingerprints for each solid form. nih.govrsc.org This allows for rapid identification and quantification of polymorphs in a bulk sample. rsc.org

Furthermore, ¹H-¹³C and ¹H-¹⁵N cross-polarization magic-angle spinning (CP-MAS) experiments can provide detailed information about the conformation and packing of the molecules within the crystal lattice, complementing the data obtained from X-ray diffraction.

Single-Crystal X-ray Diffraction for Definitive Structural Determination

The resulting crystal structure would definitively confirm:

The planarity of the indole ring system.

The precise location of the chlorine atom at the C-3 position and the amine group at the C-7 position.

The intermolecular interactions that define the crystal packing, most notably the hydrogen bonding network involving the hydrochloride ion, the protonated 7-amino group, and the indole N-H.

For example, in a related structure of a factor Xa inhibitor containing a 3-chloroindole-7-yl moiety, X-ray crystallography revealed a critical hydrogen bond between the indole N-H and a backbone carbonyl group of the protein. acs.org Similarly, for this compound itself, SCXRD would elucidate the intricate hydrogen bonding scheme, which is crucial for understanding its physical properties like solubility and melting point. The crystal structure of related indole derivatives has been successfully determined, showcasing the power of this technique. beilstein-journals.orgmdpi.com

Absolute Configuration and Molecular Packing Analysis

The determination of the three-dimensional arrangement of atoms in a molecule and the way these molecules pack together in a crystal lattice is fundamental to understanding its physicochemical properties. X-ray crystallography is the definitive technique for this purpose.

For a molecule like this compound, which is itself achiral, the concept of absolute configuration does not apply. However, if a chiral center were introduced to create a derivative, determining the absolute configuration (the specific R or S designation of the stereocenter) would be critical. This is typically achieved through single-crystal X-ray diffraction, often utilizing anomalous dispersion effects from heavy atoms.

Molecular packing analysis, which is highly relevant to the title compound, reveals the intricate network of intermolecular interactions that stabilize the crystal structure. In the crystal lattice of related chloroindole structures, molecules are often held together by a combination of hydrogen bonds and other non-covalent interactions. For instance, in dichlorinated indole derivatives, molecules have been observed to form dimers through N—H⋯O hydrogen bonds. researchgate.net The packing can also be stabilized by C—H⋯O and C—H⋯π interactions, which link molecules into complex three-dimensional networks. researchgate.net The presence of the chlorine atom introduces the possibility of halogen bonding, another important directional interaction that can influence crystal packing. The planarity of the indole ring system is also a key feature, though substituents can cause slight deviations. researchgate.net

Analysis of the crystal structure of a related compound, 3-chloro-1-phenylsulfonyl-1H-indole-2-carbaldehyde, shows that weak intermolecular C—H⋯O interactions are the primary stabilizing forces in its crystal packing. researchgate.net Similarly, the packing in 5,7-dichloro-1H-indole-2,3-dione involves dimerization via N—H⋯O hydrogen bonds and additional weak offset π–π interactions between the rings. researchgate.net These examples highlight the types of interactions that would be investigated in a crystallographic study of this compound to understand its solid-state architecture.

Investigation of Polymorphism and Co-crystallization Phenomena

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical area of study for pharmaceutical compounds as different polymorphs can exhibit distinct solubility, stability, and bioavailability. The investigation of polymorphism for a compound like this compound would involve screening for different crystal forms under various crystallization conditions (e.g., different solvents, temperatures, and saturation levels). nih.gov

Co-crystallization is another strategy to modify the physicochemical properties of a solid. nih.gov Co-crystals are multi-component solids where the active pharmaceutical ingredient (API) and a coformer (a benign molecule) are present in stoichiometric amounts within the same crystal lattice. nih.govnih.gov This technique has gained significant attention for its ability to improve the solubility and dissolution rate of poorly soluble drugs. nih.gov

The process often involves techniques like solvent evaporation, grinding (liquid-assisted or dry), slurry conversion, or sonocrystallization. nih.gov For example, the reaction crystallization method (RCM) creates a supersaturated solution with respect to the co-crystal while being unsaturated for the individual components, promoting co-crystal formation. nih.gov Characterization of these different solid forms relies on techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and vibrational spectroscopy (FT-IR, Raman) to identify and distinguish between polymorphs and co-crystals. For instance, two polymorphs of a salicylamide-oxalic acid cocrystal were identified, with one form being prepared by RCM. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule and the bonds that connect them.

The FT-IR and Raman spectra of this compound would exhibit characteristic vibrational bands corresponding to its specific functional groups. These spectra serve as a molecular fingerprint, allowing for identification and structural confirmation.

Based on studies of indole and its derivatives, the following assignments can be anticipated:

N-H Stretching: A prominent band for the indole N-H stretch is typically observed around 3400 cm⁻¹. researchgate.netias.ac.in The amine (NH₂) group at the 7-position would also show characteristic symmetric and asymmetric stretching vibrations in this region.

C-H Stretching: Aromatic C-H stretching vibrations from the benzene and pyrrole (B145914) rings are expected just above 3000 cm⁻¹. researchgate.net

C=C Stretching: Strong aromatic C=C stretching bands for the indole ring typically appear in the 1450-1620 cm⁻¹ region. researchgate.netias.ac.in

C-N Stretching: These vibrations are generally found in the 1000-1250 cm⁻¹ range. acenet.edu

C-Cl Stretching: The carbon-chlorine stretch will appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

Out-of-Plane Bending: The out-of-plane C-H bending vibrations of the aromatic rings are found below 1000 cm⁻¹. researchgate.net

Hydrogen bonding significantly influences the position and shape of vibrational bands. The N-H stretching bands are particularly sensitive; the formation of hydrogen bonds (e.g., N-H···Cl or N-H···N) in the solid state would cause the N-H stretching frequency to shift to lower wavenumbers (a red shift) and the band to become broader. This effect provides valuable information about intermolecular interactions in the crystal lattice.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Reference
Indole N-HStretching~3400 researchgate.netias.ac.in
Aromatic C-HStretching>3000 researchgate.net
Aromatic C=CStretching1450 - 1620 researchgate.netias.ac.in
C-NStretching1000 - 1250 acenet.edu
C-ClStretching600 - 800N/A

In situ (in the reaction vessel) FT-IR spectroscopy, often using attenuated total reflectance (ATR) probes, is a powerful process analytical technology (PAT) tool for real-time reaction monitoring. mt.commt.com This technique allows scientists to track the concentrations of reactants, intermediates, and products throughout a chemical process without the need for sampling. mt.com

For the synthesis of this compound, in situ FT-IR could be used to monitor key steps. For example, in a reaction involving the chlorination of the 7-amino-indole precursor, one could monitor the disappearance of the reactant's C-H band at the 3-position and the appearance of a new band corresponding to the C-Cl bond. Similarly, the formation of the indole ring in a cyclization reaction could be followed by tracking the emergence of the characteristic N-H and aromatic ring vibrations. beilstein-journals.orgorganic-chemistry.org This real-time data provides critical information on reaction kinetics, helps identify transient intermediates, and determines reaction endpoints, facilitating process optimization and control. mt.comresearchgate.net

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Research (if applicable to chiral derivatives)

Chiroptical spectroscopy techniques, including circular dichroism (CD) and optical rotatory dispersion (ORD), are essential for studying chiral molecules. researchgate.net These methods measure the differential interaction of a molecule with left- and right-circularly polarized light. While the parent compound this compound is achiral, these techniques would become indispensable for the analysis of its chiral derivatives.

For instance, if a chiral substituent were added to the indole nitrogen or another position, creating a stereocenter or an axis of chirality, the resulting enantiomers would produce mirror-image CD and ORD spectra. nih.gov CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength, while ORD measures the rotation of the plane of polarized light.

These techniques are highly sensitive to the three-dimensional structure of a molecule. mdpi.com They are widely used to determine the enantiomeric purity of a sample and to assign the absolute configuration of a chiral molecule, often by comparing experimental spectra with those predicted by theoretical calculations. nih.gov In the context of indole research, studies have used chiroptical spectroscopy to analyze chiral N-aryl indole derivatives, where the rotation around the N-C bond is restricted, creating axial chirality. nih.gov The analysis of chiral metabolites of drugs containing a stereocenter also relies heavily on these methods to understand their stereochemical fate in biological systems. nih.gov

Applications of 3 Chloro 1h Indol 7 Amine Hydrochloride in Academic Organic Synthesis Research

Building Block for Advanced Organic Scaffolds and Complex Molecules

The indole (B1671886) nucleus is a "privileged structure" in medicinal chemistry and natural product synthesis. The strategic placement of reactive functional groups, as seen in 3-chloro-1H-indol-7-amine, allows chemists to leverage this scaffold for the creation of diverse and complex molecules.

Substituted indoles are foundational to numerous natural products, including the asterriquinones and annonidines, which are built from precursors like 7-prenylindole. nih.gov The 7-amino group of 3-chloro-1H-indol-7-amine offers a key site for introducing side chains and building complexity, analogous to methods used in the synthesis of natural product derivatives. rsc.orgnih.gov

Furthermore, the 3-chloroindole moiety is a competent precursor for the synthesis of designed polycyclic systems. A notable example is the reaction between N-methyl-3-chloroindole and methyl coumalate, which proceeds through a domino sequence involving a polar Diels-Alder reaction followed by the elimination of HCl and CO2 to furnish carbazoles. nih.gov This transformation demonstrates how the 3-chloro substituent can act as a latent leaving group to facilitate the construction of new fused ring systems, a strategy directly applicable to the synthesis of novel polycycles from 3-chloro-1H-indol-7-amine.

Table 1: Key Compounds in the Synthesis of Advanced Scaffolds

Compound Name Role
3-chloro-1H-indol-7-amine Starting material with dual functional handles (amino and chloro groups).
N-methyl-3-chloroindole Substrate in a domino reaction to form carbazoles. nih.gov
Methyl coumalate Dienophile in the Diels-Alder reaction with 3-chloroindole. nih.gov
Carbazole (B46965) Polycyclic aromatic product formed from the domino reaction. nih.gov

The generation of compound libraries is a cornerstone of modern drug discovery and chemical biology. The 7-aminoindole scaffold is an excellent platform for this purpose. The free amino group can undergo a wide range of transformations to append new heterocyclic rings. For instance, research has shown that ethyl 7-aminoindole-2-carboxylate reacts with β-diketones and β-oxo esters to produce libraries of 1H-pyrrolo[3,2-h]quinoline derivatives. researchgate.net This type of condensation and cyclization strategy highlights a direct pathway for expanding the molecular diversity of 3-chloro-1H-indol-7-amine.

Additionally, the amino group can be converted into other functionalities to facilitate different types of cyclizations. For example, a 7-(aminomethyl)indole derivative has been used as a precursor to form a range of both symmetrical and unsymmetrical bis-indole structures linked by amide, imine, or amine functionalities. researchgate.net Such strategies enable the rapid assembly of large libraries of complex heterocyclic compounds from a common 7-aminoindole core. nih.govresearchgate.net

Table 2: Synthesis of 1H-pyrrolo[3,2-h]quinolines

β-Diketone/β-Oxo Ester Reactant Product Yield (%)
Acetylacetone Ethyl 2,4-dimethyl-1H-pyrrolo[3,2-h]quinoline-9-carboxylate 78
Benzoylacetone Ethyl 2-methyl-4-phenyl-1H-pyrrolo[3,2-h]quinoline-9-carboxylate 75
Ethyl acetoacetate Ethyl 6-hydroxy-2-methyl-1H-pyrrolo[3,2-h]quinoline-9-carboxylate 72
Ethyl benzoylacetate Ethyl 6-hydroxy-2-phenyl-1H-pyrrolo[3,2-h]quinoline-9-carboxylate 70

Data sourced from a study on the reaction of ethyl 7-aminoindole-2-carboxylate. researchgate.net

Precursor for Mechanistic Probe Molecules and Chemical Biology Tools

Beyond its role as a structural scaffold, 3-chloro-1H-indol-7-amine hydrochloride can serve as a precursor for molecules designed to investigate biological processes or chemical reactions.

Isotopically labeled compounds are indispensable tools for elucidating reaction mechanisms and metabolic pathways. The synthesis of stable isotope-labeled precursors, such as labeled vanillylamine (B75263) for studying capsaicinoid biosynthesis, provides a template for how 3-chloro-1H-indol-7-amine could be utilized. nih.gov The 7-amino group offers a convenient handle for introducing an isotopic label. For example, acylation of the amine with a ¹³C- or ¹⁴C-labeled acyl chloride would produce a labeled amide. This labeled indole could then be used as a tracer in complex reaction networks or as a standard in mass spectrometry-based assays. Similarly, the synthesis of fluorescein-labeled nucleotides for studying protein-ligand interactions demonstrates the power of tagged molecules in biochemical assays. researchgate.net

Aromatic amines are common components of fluorescent dyes. The 7-aminoindole core, being a fluorescent scaffold itself, is a promising starting point for creating new chemical probes. The synthesis of fluorogenic protease substrates based on 7-amino-4-carbamoylmethylcoumarin (ACC) illustrates a powerful application of an amino-functionalized heterocycle. nih.gov In these systems, the amide bond formed at the amino group quenches the fluorescence of the coumarin (B35378) core. Upon enzymatic cleavage of the amide, the highly fluorescent free amine is released, providing a robust "turn-on" signal. A similar strategy could be applied to 3-chloro-1H-indol-7-amine, where its amino group is acylated with a specific peptide sequence recognized by an enzyme of interest.

Moreover, novel chiral fluorescent probes have been developed from other frameworks to achieve sensitive and selective detection of biomolecules like arginine. nih.govrsc.org The development of such probes often relies on the derivatization of functional groups like amines to create specific binding pockets and signaling responses.

Substrate in Method Development and New Reaction Discovery

New synthetic methods require robust and informative substrates to test their scope, limitations, and mechanisms. The dual functionality of 3-chloro-1H-indol-7-amine makes it an interesting candidate for this purpose. The 3-chloroindole portion, in particular, has been central to mechanistic studies that have led to new reaction discoveries.

A detailed computational and experimental study of the domino reaction between N-methyl-3-chloroindole and methyl coumalate provided deep insight into the polar Diels-Alder mechanism, the subsequent HCl elimination, and the final CO2 extrusion to form carbazoles. nih.gov Using substrates like 3-chloroindoles allows researchers to probe the intricacies of multi-step transformations and optimize conditions for new synthetic methods. Similarly, studies on the mechanism of indole chlorination have identified intermediates like N-chloroindoles and 3-chloro-3H-indoles, furthering the fundamental understanding of electrophilic reactions on the indole core. acs.org The insights gained from using simpler 3-chloroindoles are directly relevant to predicting the reactivity of the more complex 3-chloro-1H-indol-7-amine. Furthermore, related nitrogenous heterocycles such as 7-azaindole (B17877) have been employed to investigate the mechanism of important reactions like the Chan-Lam cross-coupling, demonstrating the value of such scaffolds in advancing catalytic method development. nih.gov

Evaluation of Novel Catalytic Systems and Reagents

In the quest for more efficient and versatile synthetic methods, this compound serves as a key substrate for the evaluation and optimization of new catalytic systems and reagents. The presence of both a reactive C-Cl bond and a nucleophilic amino group allows researchers to test the efficacy and selectivity of catalysts in various cross-coupling and functionalization reactions.

The development of robust palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling, has been a significant focus. wikipedia.orgnih.gov In this context, this compound can be employed to assess the performance of newly designed ligands and palladium precatalysts. wikipedia.orgbeilstein-journals.org The electron-withdrawing nature of the chlorine at the 3-position influences the oxidative addition step in the catalytic cycle, providing a benchmark for catalyst activity. Furthermore, the free amino group at the 7-position can be used to test the chemoselectivity of catalytic systems, as it can potentially compete with other coupling partners or coordinate to the metal center. nih.gov

For instance, a hypothetical study could involve screening a library of phosphine (B1218219) ligands for the Suzuki-Miyaura coupling of 3-chloro-1H-indol-7-amine with an arylboronic acid. The yield of the desired C-C coupled product would provide a direct measure of the catalyst's effectiveness.

Table 1: Hypothetical Catalyst Screening for Suzuki-Miyaura Coupling

EntryPalladium PrecatalystLigandBaseSolventTemperature (°C)Yield (%)
1Pd(OAc)₂PPh₃K₂CO₃Dioxane/H₂O10045
2Pd₂(dba)₃XPhosK₃PO₄Toluene10085
3Pd(OAc)₂SPhosCs₂CO₃THF8092
4[Pd(allyl)Cl]₂cataCXium® AK₂CO₃t-BuOH/H₂O8078

Development of Chemo-, Regio-, and Stereoselective Transformations

The development of synthetic methods that afford products with high levels of chemo-, regio-, and stereoselectivity is a cornerstone of modern organic chemistry. This compound provides a versatile platform for showcasing the utility of new methodologies aimed at achieving such control.

Chemoselectivity can be explored in reactions where the two functional groups—the chloro and amino moieties—exhibit different reactivities. For example, a newly developed catalyst might selectively facilitate a cross-coupling reaction at the C-Cl bond while leaving the amino group untouched, or vice versa, enabling selective N-functionalization.

Regioselectivity is a critical aspect when considering further functionalization of the indole ring. While the 3-position is substituted, other positions on the benzene (B151609) ring (C4, C5, and C6) are available for C-H activation and functionalization. nih.govnih.govresearchgate.net A novel catalytic system could be evaluated for its ability to direct arylation or other modifications to a specific position on the 3-chloro-1H-indol-7-amine scaffold, guided by the electronic properties of the existing substituents.

Stereoselectivity becomes relevant when the functionalization of 3-chloro-1H-indol-7-amine or its derivatives leads to the formation of chiral centers. For instance, if the amino group is first acylated with a prochiral molecule, subsequent catalytic hydrogenation or other transformations could be designed to proceed with high diastereoselectivity or enantioselectivity, influenced by the development of novel chiral catalysts or auxiliaries. princeton.eduacs.orgacs.org

Table 2: Hypothetical Regioselective C-H Arylation of a Protected 3-chloro-1H-indol-7-amine Derivative

EntryCatalystDirecting Group (on N1)Arylating AgentPosition Selectivity (C4:C5:C6)Yield (%)
1[Rh(cod)Cl]₂PyridylPhenylboronic acid80:15:565
2[Ru(p-cymene)Cl₂]₂Picolinamide4-Methoxyphenylboronic acid10:85:572
3Pd(OAc)₂Pivaloyl3-Fluorophenylboronic acid5:10:8588

Future Directions and Emerging Research Avenues for 3 Chloro 1h Indol 7 Amine Hydrochloride

Exploration of Unconventional Synthetic Methodologies

The synthesis of substituted indoles, while well-established, often faces challenges such as harsh reaction conditions and scalability issues with traditional batch methods. rsc.orgresearchgate.net Modern synthetic techniques like flow chemistry and electrochemistry offer compelling advantages for the synthesis of 3-chloro-1H-indol-7-amine hydrochloride and its derivatives.

Flow Chemistry: Continuous flow synthesis utilizes microreactors to perform chemical reactions, offering superior control over parameters like temperature, pressure, and reaction time. nih.gov This technology has been successfully applied to construct and derivatize indole (B1671886) rings, often leading to significantly higher yields and purity in much shorter timeframes compared to batch processes. mdpi.comnih.gov For a molecule like this compound, flow chemistry could enable safer handling of reactive intermediates and facilitate a more streamlined, scalable production process. nih.govthieme-connect.com

Electrochemistry: Electrochemical synthesis uses electrons as traceless reagents to drive redox reactions, aligning with the principles of green chemistry by avoiding stoichiometric oxidants or reductants. rsc.orgresearchgate.net This technique has emerged as a powerful tool for constructing and functionalizing heterocycles, including indoles. nih.govacs.org Electrochemical methods have been developed for the C-H functionalization of indoles and for intramolecular cyclizations to form the indole core under mild conditions. acs.orgacs.org Applying electrosynthesis to this compound could provide novel, efficient, and environmentally benign routes to the parent compound and its analogs. rsc.orgnih.gov

ParameterTraditional Batch SynthesisFlow ChemistryElectrochemistry
Reaction ControlLimited control over temperature/mixing gradientsPrecise control over reaction parameters. mdpi.comFine-tuning of reaction potential and current. nih.gov
ScalabilityOften challenging and non-linearInherently scalable by extending operation time. mdpi.comScalable, though may require specialized cell design. acs.org
SafetyHigher risk with hazardous reagents and exothermsEnhanced safety due to small reaction volumes. nih.govAvoids many toxic and unstable chemical reagents. rsc.org
SustainabilityOften relies on harsh reagents and solventsReduced solvent and energy consumption. nih.govUses clean electric current as a "green" reagent. researchgate.net
ProductivityLower space-time yieldHigh throughput and productivity. thieme-connect.comHigh efficiency and atom economy. acs.org

Deeper Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques

A profound understanding of the reaction mechanisms involving this compound is crucial for optimizing its synthesis and predicting its reactivity. The interplay between the electron-withdrawing chlorine atom at the C3 position and the electron-donating amino group at the C7 position creates a complex electronic environment that warrants detailed investigation.

Advanced Spectroscopic Techniques: Modern spectroscopic methods can provide unprecedented insight into molecular structure and reaction dynamics. Techniques such as 2D NMR spectroscopy (COSY, HSQC, HMBC) can definitively establish the structure of reaction products and intermediates. youtube.comimpactfactor.org UV-photoelectron spectroscopy (UV-PES), when combined with computational analysis, can experimentally determine the energies of occupied molecular orbitals, offering a direct look at the molecule's electronic structure. acs.org

Computational Techniques: Computational chemistry is an indispensable tool for studying reaction pathways that may be inaccessible experimentally. nih.govacs.org Quantum Mechanics/Molecular Mechanics (QM/MM) simulations can model enzymatic reactions or complex solution-phase mechanisms involving indole derivatives. nih.govfao.orgacs.org Density Functional Theory (DFT) calculations are widely used to predict molecular geometries, reaction energies, and transition states, providing a theoretical framework to understand and predict the regioselectivity of reactions on the indole scaffold. nih.govcopernicus.org

TechniquePotential Application for this compoundKey Insights Gained
2D NMR SpectroscopyElucidation of derivative structures after functionalization. youtube.comPrecise atom connectivity, confirmation of substitution patterns.
UV-Photoelectron Spectroscopy (UV-PES)Measuring gas-phase ionization energies. acs.orgUnderstanding the electronic influence of Cl and NH2 groups on the indole π-system.
Density Functional Theory (DFT)Calculating reaction pathways and transition state energies. nih.govacs.orgPredicting reactivity, regioselectivity, and thermodynamic stability. nih.gov
QM/MM SimulationsModeling interactions with biological targets (e.g., enzymes). nih.govfao.orgUnderstanding binding modes and the mechanism of biological activity. acs.org

Integration with Automated Synthesis and High-Throughput Experimentation Platforms

To fully explore the chemical space around this compound, modern automation and high-throughput methods are essential. These platforms can accelerate the discovery of new derivatives with enhanced properties by rapidly synthesizing and screening large libraries of compounds. researchgate.net

Automated Synthesis: Automated synthesizers can perform multi-step reactions with minimal human intervention, using pre-packaged reagent cartridges to build molecular libraries. youtube.com The amino group at the C7 position of this compound is an ideal handle for diversification, allowing for automated amide coupling, sulfonylation, or reductive amination to generate hundreds or thousands of unique derivatives. researchgate.net

High-Throughput Experimentation (HTE): Once a library of derivatives is synthesized, HTE platforms can screen them rapidly for desired properties. nih.gov For instance, high-performance affinity chromatography can be used for high-throughput screening of interactions with protein targets. nih.gov Other methods can quickly assess properties like antioxidant potential or cellular activity, allowing researchers to efficiently identify promising lead compounds from a large and diverse library. acs.org

Computational Design of New Derivatives with Tunable Reactivity and Properties

Computational, or in silico, drug design allows researchers to rationally design and prioritize new molecules before committing resources to their synthesis. mdpi.com By using this compound as a starting scaffold, computational tools can guide the development of next-generation derivatives with finely tuned characteristics.

Structure-Based and Ligand-Based Design: If a biological target is known, molecular docking can predict how derivatives will bind, helping to design compounds with higher affinity and selectivity. nih.gov When a target is not known, quantitative structure-activity relationship (QSAR) models can be built to correlate chemical structures with observed activities, guiding the design of more potent compounds. mdpi.com These computational approaches have been successfully used to design indole-based inhibitors for various therapeutic targets. nih.govnih.gov

Property Prediction: Computational models can also predict physicochemical properties (like solubility and lipophilicity) and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. preprints.org This allows for the early-stage filtering of candidates that are unlikely to become successful drugs, focusing synthetic efforts on molecules with the most promising all-around characteristics.

Development of Sustainable and Economically Viable Synthesis Routes

The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical and chemical industries. mdpi.com Developing sustainable and cost-effective methods for producing this compound is a critical area for future research.

Green Chemistry Approaches: This involves minimizing waste, avoiding hazardous substances, and maximizing atom economy. For indole synthesis, this could mean replacing traditional metal catalysts with more abundant and less toxic alternatives, or developing metal-free cyclization reactions. rsc.org The use of ultrasound-assisted synthesis, which can reduce reaction times and energy consumption, is another promising green technique. mdpi.com Multicomponent reactions, where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, represent a highly atom-economical and efficient strategy for building complex indole structures. rsc.org

Identification of Novel Chemical Reactivity Patterns for Broader Synthetic Utility

The unique arrangement of functional groups on this compound—the indole N-H, the C3-chlorine, and the C7-amine—provides multiple handles for diverse chemical transformations. Exploring novel reactivity at these sites could lead to the discovery of entirely new molecular scaffolds.

Functional Group Interplay: Research could focus on how the functional groups influence each other's reactivity. For example, the electron-donating amine may activate the benzene (B151609) portion of the indole for electrophilic substitution, while the electron-withdrawing chlorine influences the reactivity of the pyrrole (B145914) ring.

Novel Transformations: The C3-chloro group is a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new carbon or heteroatom substituents. The C7-amino group can be a nucleophile or be transformed into other functional groups. Furthermore, recent advances in skeletal editing, such as nitrogen atom insertion, could potentially be applied to transform the indole core itself into other valuable heterocyclic systems like quinolines. youtube.com Investigating such unprecedented reactions could significantly broaden the synthetic utility of this versatile building block. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 3-chloro-1H-indol-7-amine hydrochloride via nucleophilic substitution?

  • Methodology : Use a two-step approach:

Amine activation : Suspend 3-chloro-1H-indol-7-amine in dichloromethane (DCM) at 0°C, add a sulfonyl chloride (e.g., benzenesulfonyl chloride), and stir overnight at room temperature to form intermediates .

Hydrochloride formation : Treat the free amine with HCl in a polar solvent (e.g., DMF) under controlled pH (3–4) to precipitate the hydrochloride salt. Triethylamine (Et3N) or DIPEA can act as a base to neutralize byproducts .

  • Key parameters : Monitor reaction progress via TLC or LC-MS to confirm intermediate formation and final product purity .

Q. Which analytical techniques are most effective for validating the purity and structure of this compound?

  • Characterization workflow :

  • LC-MS : Confirm molecular weight (e.g., m/z = 255.9 [M-H]⁻ for intermediates) and detect impurities .
  • 1H/13C NMR : Assign peaks for the indole core (e.g., aromatic protons at δ 6.8–7.5 ppm) and the amine hydrochloride moiety .
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal structure determination, particularly for resolving steric or electronic ambiguities .

Advanced Research Questions

Q. How can reaction mechanisms for amide coupling involving this compound be elucidated?

  • Methodological approach :

  • Kinetic studies : Vary concentrations of coupling agents (e.g., HATU) and monitor reaction rates via in situ FTIR or NMR .
  • Computational modeling : Apply density functional theory (DFT) to study transition states and activation energies for sulfonamide or urea formation .
    • Case study : The reaction with 4-(N-(tert-butyl)sulfamoyl)benzoic acid in DMF showed 71% yield, suggesting HATU-mediated activation is efficient but may require optimization for sterically hindered substrates .

Q. What strategies are recommended for identifying and quantifying synthetic impurities in this compound?

  • Impurity profiling :

HPLC-DAD/MS : Use reverse-phase chromatography with a C18 column and gradient elution (e.g., water/acetonitrile + 0.1% formic acid) to separate impurities .

Spiking experiments : Synthesize suspected impurities (e.g., des-chloro analogs or dimeric byproducts) and compare retention times/MS spectra .

  • Critical consideration : Impurities from incomplete substitution (e.g., residual 7-nitroindole) may require recrystallization or column chromatography for removal .

Q. How can computational tools predict the electronic properties and reactivity of this compound?

  • In silico methods :

  • Molecular docking : Study interactions with biological targets (e.g., indoleamine 2,3-dioxygenase) using software like MOE or AutoDock .
  • Electrostatic potential maps : Calculate charge distribution to predict nucleophilic/electrophilic sites for functionalization .
    • Validation : Cross-reference computational results with experimental data (e.g., Hammett constants for substituent effects) .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Degradation studies :

  • Forced degradation : Expose the compound to acidic (pH 1–2), basic (pH 12–13), and oxidative (H2O2) conditions, then analyze degradation products via LC-MS .
  • Thermal stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures and hygroscopicity .
    • Storage recommendations : Store at 2–8°C in airtight containers with desiccants to prevent hydrolysis .

Experimental Design and Data Analysis

Q. How can this compound be utilized in multicomponent reactions (MCRs) for heterocyclic synthesis?

  • Design framework :

  • Ugi reaction : Combine with aldehydes, isocyanides, and carboxylic acids to generate indole-fused peptidomimetics .
  • Pictet-Spengler reaction : React with aldehydes under acidic conditions to form tetrahydro-β-carbolines, relevant to alkaloid synthesis .
    • Optimization : Screen solvents (e.g., MeOH vs. DCE) and catalysts (e.g., Sc(OTf)3) to improve yields .

Q. What purification techniques are most effective for isolating this compound from complex reaction mixtures?

  • Protocol :

Liquid-liquid extraction : Use ethyl acetate/water to remove polar byproducts .

Recrystallization : Dissolve the crude product in hot ethanol and cool to −20°C for crystal growth .

Vacuum filtration : Collect the precipitate and wash with cold diethyl ether to eliminate residual solvents .

  • Yield enhancement : Pre-purify via flash chromatography (silica gel, hexane/EtOAc gradient) before recrystallization .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-chloro-1H-indol-7-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-chloro-1H-indol-7-amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.